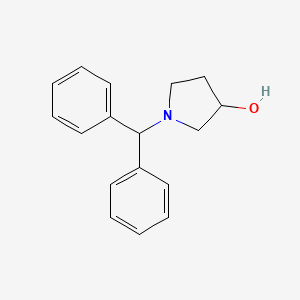

3-Pyrrolidinol, 1-(diphenylmethyl)-

Description

BenchChem offers high-quality 3-Pyrrolidinol, 1-(diphenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyrrolidinol, 1-(diphenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydrylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-16-11-12-18(13-16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPVZVJTFQJQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440058 | |

| Record name | 3-Pyrrolidinol, 1-(diphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-17-5 | |

| Record name | 3-Pyrrolidinol, 1-(diphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Pyrrolidine Scaffolds in Organic Chemistry

The pyrrolidine (B122466) ring is a fundamental structural motif in organic and medicinal chemistry. nih.gov Its prevalence is notable in a vast array of natural products, especially alkaloids isolated from plants and microorganisms. nih.gov The significance of the pyrrolidine scaffold stems from several key features:

Stereochemical Complexity: The non-planar, puckered nature of the saturated pyrrolidine ring allows for a greater three-dimensional exploration of chemical space compared to its aromatic counterpart, pyrrole. nih.gov This "pseudorotation" contributes to the stereochemistry of the molecule. nih.gov

Physicochemical Properties: The nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, making it a prime site for substitution. nih.gov In fact, a significant percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at the N-1 position. nih.gov

Synthetic Versatility: A multitude of synthetic strategies exist for both the construction of the pyrrolidine ring and its subsequent functionalization. nih.gov These methods range from classical approaches to modern techniques like microwave-assisted organic synthesis. nih.gov

The inherent properties of the pyrrolidine scaffold make it a valuable component in the design of novel molecules with potential biological activities. nih.govnih.gov

Structural Features and Stereochemical Considerations of 3 Pyrrolidinol Derivatives

Derivatives of 3-pyrrolidinol (B147423), such as the title compound, possess specific structural and stereochemical characteristics that are crucial to their chemical behavior.

The presence of a hydroxyl group at the 3-position and a substituent on the nitrogen atom introduces chirality and the possibility of multiple stereoisomers. The spatial orientation of these substituents can significantly influence the molecule's properties and interactions. nih.gov

The stereochemistry of the pyrrolidine (B122466) ring itself is a key factor. The ring can adopt various conformations, often described as envelope or twist forms, to minimize steric strain. The substituents on the ring play a critical role in determining the preferred conformation. For instance, in substituted 3-fluoropyrrolidines, the fluorine atom's orientation is governed by strong intramolecular interactions. beilstein-journals.org

The synthesis of optically active 3-pyrrolidinol derivatives is an area of significant research interest. nih.gov Methods often involve either starting from a chiral pool, such as 1,2,4-butanetriol (B146131), or employing stereoselective reactions. google.com Enzymatic and microbial transformations have also been utilized to achieve high enantiomeric excess. nih.govgoogle.com For example, the hydroxylation of 1-benzoylpyrrolidine (B181117) by Aspergillus sp. can yield (S)-1-benzoyl-3-pyrrolidinol. nih.gov

Academic Research Landscape of N Substituted Pyrrolidinol Systems

Strategies for Pyrrolidine Ring Construction and N-Functionalization

The synthesis of 1-(diphenylmethyl)-3-pyrrolidinol hinges on two critical stages: the formation of the 3-pyrrolidinol (B147423) core and the subsequent N-functionalization. Various strategies have been developed to achieve the construction of the pyrrolidine ring, often followed by the introduction of the diphenylmethyl group.

Cyclization Reactions Leading to 3-Pyrrolidinol Frameworks

The formation of the pyrrolidine ring is a cornerstone of this synthesis. Several cyclization strategies have been employed to create the 3-pyrrolidinol structure. mdpi.comresearchgate.net

A prevalent method for synthesizing the 3-pyrrolidinol ring system involves the reductive cyclization of 4-halo-3-hydroxybutyronitrile or related precursors. google.comgoogle.com This approach is advantageous as the starting materials can often be prepared from readily available chiral precursors, allowing for the synthesis of optically pure 3-hydroxypyrrolidine. google.com The process typically involves the hydrogenation of the nitrile group to an amine, which then undergoes an in-situ intramolecular cyclization to form the pyrrolidine ring. google.comgoogle.com

For instance, 4-chloro-3-hydroxybutyronitrile (B93200) can be subjected to catalytic reduction, a method that is industrially scalable. google.com The use of a Raney nickel catalyst under hydrogen pressure has been reported for this transformation. google.comgoogle.com

| Starting Material | Catalyst | Conditions | Product |

| 4-chloro-3-hydroxybutyronitrile | Raney Co | H₂, 7 kg/cm ², 70°C, 10 hours | 3-pyrrolidinol |

Table 1: Example of Reductive Cyclization. google.com

Beyond the reductive cyclization of hydroxybutyronitriles, other methods for constructing the pyrrolidinol ring exist. These include:

[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with alkenes is a powerful tool for the stereospecific synthesis of pyrrolidines. researchgate.netchemistryviews.org This method allows for the creation of multiple stereocenters in a single step.

Intramolecular Michael Additions: Nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles can be used to construct functionalized pyrrolidine rings via a 5-endo-trig cyclization. acs.org

Tandem Reactions: Copper-catalyzed three-component tandem amination/cyanation/alkylation sequences starting from primary amine-tethered alkynes can yield α-cyano pyrrolidines. nih.gov

From Natural Precursors: Chiral building blocks like (S)-prolinol, derived from the reduction of proline, serve as starting points for the synthesis of various pyrrolidine-containing drugs. nih.gov

Introduction of the 1-(Diphenylmethyl) Moiety via N-Alkylation

Once the 3-pyrrolidinol core is established, the final step is the introduction of the diphenylmethyl group at the nitrogen atom. This is typically achieved through a standard N-alkylation reaction. The secondary amine of the 3-pyrrolidinol is reacted with a diphenylmethyl halide, such as diphenylmethyl chloride or bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Common bases include triethylamine, diisopropylethylamine, or inorganic bases like potassium carbonate. The reaction is often carried out in a polar aprotic solvent such as acetonitrile (B52724), dimethylformamide (DMF), or acetone.

Protecting Group Chemistry for Pyrrolidine Nitrogen and Hydroxyl Groups

In multi-step syntheses, it is often necessary to protect the reactive functional groups, namely the secondary amine and the hydroxyl group of 3-pyrrolidinol, to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org

The nitrogen of the pyrrolidine ring can be protected with various groups commonly used in peptide chemistry. google.com These include:

Carbamates: Tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are frequently used. The Boc group is acid-labile, while the Cbz group can be removed by hydrogenolysis. google.comtcichemicals.com

Alkyl Groups: The benzyl (B1604629) (Bn) group is another common protecting group that can be removed by hydrogenolysis. tcichemicals.com

The hydroxyl group can be protected as:

Ethers: Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are widely used due to their ease of introduction and removal with fluoride (B91410) ions or acidic conditions. wikipedia.orgtcichemicals.com

Esters: Acetyl (Ac) or pivaloyl (Piv) groups can also be employed for hydroxyl protection and are typically removed under basic conditions. tcichemicals.com

The choice of protecting groups follows the principle of orthogonal protection, where one group can be removed selectively in the presence of the other, allowing for sequential modification of the molecule. wikipedia.org For instance, a Boc-protected amine can be deprotected under acidic conditions while a silyl ether on the hydroxyl group remains intact. organic-chemistry.org

Stereoselective Synthesis of 3-Pyrrolidinol, 1-(diphenylmethyl)-

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of 1-(diphenylmethyl)-3-pyrrolidinol is of significant importance. Achieving high enantiomeric purity can be accomplished through several strategies:

Use of Chiral Starting Materials: As mentioned earlier, starting from enantiomerically pure precursors like chiral epichlorohydrin (B41342) or (S)-4-amino-2-hydroxybutyric acid can lead to the formation of optically pure 3-hydroxypyrrolidine. google.comgoogle.com

Asymmetric Cycloaddition Reactions: The use of chiral catalysts or auxiliaries in [3+2] cycloaddition reactions of azomethine ylides can induce high diastereoselectivity, leading to the formation of enantiomerically enriched pyrrolidines. researchgate.netchemistryviews.org

Resolution of Racemates: In cases where a racemic mixture of 3-pyrrolidinol is synthesized, it can be resolved into its individual enantiomers using chiral resolving agents or through enzymatic resolution.

A notable approach involves the asymmetric 1,3-dipolar cycloaddition of chiral azomethine ylides to achieve trans-3,4-disubstituted pyrrolidines with a protected hydroxyl group, which can then be converted to the desired enantiopure product. researchgate.net

| Precursor | Strategy | Key Feature |

| Chiral epichlorohydrin | Synthesis of chiral 4-chloro-3-hydroxybutyronitrile | High enantiomeric purity of the final product. google.com |

| (S)-4-amino-2-hydroxybutyric acid | Multi-step synthesis involving protection, reduction, and cyclization | Access to optically pure (S)-3-hydroxypyrrolidine. google.com |

| Azomethine ylides and chiral alkenes | Asymmetric [3+2] cycloaddition | Stereospecific formation of the pyrrolidine ring. researchgate.netchemistryviews.org |

Table 2: Strategies for Stereoselective Synthesis.

Utilization of Chiral Precursors in Pyrrolidinol Synthesis

The "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources, provides an efficient pathway to complex chiral molecules. sigmaaldrich.comgoogle.com This strategy is well-established for the synthesis of chiral 3-hydroxypyrrolidine derivatives.

One common approach involves the use of chiral starting materials such as (R)- or (S)-aspartic acid. Current time information in Bangalore, IN. For instance, the synthesis of 3-pyrrolidinylisoxazoles has been demonstrated starting from the respective enantiomers of aspartic acid. Current time information in Bangalore, IN. Another prominent chiral precursor is epichlorohydrin, which is commercially available in both enantiomeric forms. A process has been developed to prepare chiral 3-hydroxypyrrolidine compounds from chiral epichlorohydrin via the formation of a 3-chloro-2-hydroxypropionitrile intermediate. This intermediate undergoes protection of the hydroxyl group, reduction of the nitrile, and subsequent intramolecular cyclization. acs.org

Furthermore, chiral 4-hydroxy-2-pyrrolidinecarboxylic acid has been utilized as a precursor, though its conversion through decarbonation can be complex and result in low yields, making it less suitable for large-scale production. acs.org The synthesis of N-substituted-3-hydroxypyrrolidines has also been reported starting from chiral 1,2,4-butanetriol (B146131) derivatives. acs.org

Table 1: Examples of Chiral Precursors in Pyrrolidinol Synthesis

| Chiral Precursor | Key Synthetic Transformation | Reference |

| (R)- or (S)-Aspartic Acid | Conversion to pyrrolidine ring system | Current time information in Bangalore, IN. |

| Chiral Epichlorohydrin | Formation of 3-chloro-2-hydroxypropionitrile intermediate followed by cyclization | acs.org |

| Chiral 4-Hydroxy-2-pyrrolidinecarboxylic Acid | Decarbonation | acs.org |

| Chiral 1,2,4-Butanetriol Derivatives | Conversion to N-substituted-3-hydroxypyrrolidines | acs.org |

Chemical Reactivity of 3-Pyrrolidinol, 1-(diphenylmethyl)-

The chemical reactivity of 3-Pyrrolidinol, 1-(diphenylmethyl)- is largely dictated by the functional groups present: the secondary amine embedded within the pyrrolidine ring and the hydroxyl group at the C-3 position. The focus of this section is on the reactions involving the C-3 hydroxyl group.

Reactions at the C-3 Hydroxyl Group

The hydroxyl group of 3-pyrrolidinol derivatives can undergo a variety of chemical transformations, including esterification, etherification, and oxidation, allowing for the synthesis of a diverse range of derivatives.

The esterification of N-substituted 3-pyrrolidinols is a common transformation. For instance, a series of N-substituted-3-pyrrolidyl α-substituted phenylacetates have been synthesized and studied. nih.gov This transformation typically involves the reaction of the 3-pyrrolidinol with a carboxylic acid, acid chloride, or anhydride, often in the presence of a suitable catalyst or coupling agent.

Table 2: Representative Esterification of an N-Substituted 3-Pyrrolidinol

| Reactant 1 | Reactant 2 | Product |

| N-Substituted-3-pyrrolidinol | α-Substituted Phenylacetic Acid Derivative | N-Substituted-3-pyrrolidyl α-substituted phenylacetate |

The formation of an ether linkage at the C-3 position of the pyrrolidine ring is another important transformation. This can be achieved through various standard ether synthesis protocols, such as the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. While specific examples for 1-(diphenylmethyl)-3-pyrrolidinol are not prevalent in the literature, the principles of this reaction are fundamental in organic chemistry.

Oxidation of the secondary alcohol in 3-pyrrolidinol derivatives provides access to the corresponding 3-pyrrolidinone. The synthesis of N-benzyl-3-pyrrolidinone, a closely related compound, has been achieved through various methods, including Dieckmann cyclization followed by hydrolysis and decarboxylation. google.comresearchgate.net The reverse reaction, the reduction of an N-substituted-3-pyrrolidinone to the corresponding 3-pyrrolidinol, is also a well-established transformation, often carried out using enzymatic or chemical reducing agents. sigmaaldrich.com The oxidation of N-benzyl-3-pyrrolidinol can be accomplished using a variety of oxidizing agents commonly employed for the conversion of secondary alcohols to ketones, such as those based on chromium, manganese, or Swern-type oxidations.

Table 3: Oxidation of an N-Substituted 3-Pyrrolidinol

| Starting Material | Reagent/Conditions | Product | Reference |

| N-Benzyl-3-hydroxypyrrolidine | Oxidizing Agent (e.g., PCC, Swern) | N-Benzyl-3-pyrrolidinone | researchgate.netsigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of 3-Pyrrolidinol, 1-(diphenylmethyl)-, providing detailed information about its atomic connectivity and spatial arrangement.

Due to the presence of a stereocenter at the 3-position of the pyrrolidine ring, 3-Pyrrolidinol, 1-(diphenylmethyl)- is a chiral molecule. Determining its enantiomeric purity is critical, and NMR spectroscopy offers a powerful method to achieve this through the use of chiral solvating agents (CSAs).

Chiral azaheterocycle-containing diphenylmethanols, a class of compounds to which the target molecule belongs, have themselves been investigated as effective NMR CSAs. nih.gov The principle involves the formation of transient diastereomeric complexes between the chiral analyte and the CSA in the NMR tube. These complexes have distinct magnetic environments, leading to separate, resolvable signals for each enantiomer in the ¹H NMR spectrum. nih.gov

For instance, when analyzing a chiral carboxylic acid, adding an equimolar amount of a CSA like (S)-pyrrolidinyl diphenylmethanol (B121723) can cause the singlet corresponding to the α-proton of the racemic acid to split into two distinct signals. nih.gov The difference in the chemical shifts (Δδ) between these signals allows for the quantification of each enantiomer. The integration of these separated signals provides a direct measure of the enantiomeric excess (e.e.) of the sample. This method is highly desirable as it avoids derivatization and provides rapid results directly from the NMR spectrum. nih.gov

Table 1: Illustrative ¹H NMR Data for Chiral Purity Analysis

This table illustrates how the ¹H NMR signal of a hypothetical chiral analyte might change upon the addition of a chiral solvating agent like (S)-1-(diphenylmethyl)-3-pyrrolidinol.

| Analyte Proton | Chemical Shift (δ) in CDCl₃ (ppm) - Racemate | Chemical Shift (δ) with CSA (ppm) | Chemical Shift Difference (Δδ) (ppm) |

| Methine (α-H) | 3.50 (singlet) | (R)-enantiomer: 3.48(S)-enantiomer: 3.52 | 0.04 |

Beyond constitutional analysis, NMR techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in determining the preferred conformation of the molecule in solution. The conformation of the pyrrolidine ring (envelope or twisted form) and the orientation of the bulky diphenylmethyl and hydroxyl substituents significantly influence the molecule's properties.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a fundamental technique used for identifying the functional groups present in 3-Pyrrolidinol, 1-(diphenylmethyl)-. The molecule exhibits characteristic absorption bands corresponding to its key structural features.

In-situ, real-time monitoring using technologies like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has become an invaluable tool in modern chemical synthesis. researchgate.netmt.com This method allows chemists to track the progress of a reaction by monitoring the disappearance of reactant signals and the appearance of product signals. mt.comdurham.ac.uk For the synthesis of 3-Pyrrolidinol, 1-(diphenylmethyl)-, one could monitor the reduction of a precursor like 1-(diphenylmethyl)pyrrolidin-3-one. The reaction's progress would be marked by the decrease in the intense carbonyl (C=O) stretching band (typically ~1740 cm⁻¹) and the concurrent emergence of a broad O-H stretching band for the alcohol product (around 3400-3200 cm⁻¹). This provides real-time data on reaction kinetics, endpoint determination, and the potential formation of intermediates without the need for offline sampling. mt.comnih.gov

Table 2: Predicted Characteristic IR Absorption Bands for 3-Pyrrolidinol, 1-(diphenylmethyl)-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Alcohol | O-H stretch | 3400 - 3200 (broad) |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Aliphatic C-H | C-H stretch | 3000 - 2850 |

| Tertiary Amine | C-N stretch | 1250 - 1020 |

| Phenyl Ring | C=C stretch | ~1600, ~1450 |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of 3-Pyrrolidinol, 1-(diphenylmethyl)- and to gain structural information from its fragmentation pattern. Using an ionization technique like Electron Ionization (EI) or a softer method like Atmospheric Pressure Chemical Ionization (APCI), the molecule is ionized and subsequently fragmented. uva.nl

The molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation pattern is highly predictable and provides a structural fingerprint. The most prominent fragmentation pathway for this molecule would be the cleavage of the bond between the nitrogen and the benzhydryl carbon. This results in the formation of a highly stable diphenylmethyl cation (benzhydryl cation), [CH(C₆H₅)₂]⁺, which would produce a very intense signal at a mass-to-charge ratio (m/z) of 167. The other fragment would be the 3-hydroxypyrrolidine radical cation. Further fragmentation of the pyrrolidinol ring, such as the loss of a water molecule ([M - H₂O]⁺), can also be observed. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of 3-Pyrrolidinol, 1-(diphenylmethyl)-

| Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₁₇H₁₉NO]⁺ | 253.15 |

| [M - H₂O]⁺ | Ion from dehydration | 235.14 |

| [M - C₅H₈NO]⁺ | Diphenylmethyl cation | 167.09 |

| [M - C₁₃H₁₁]⁺ | 3-Hydroxypyrrolidine radical cation | 86.06 |

X-ray Crystallography for Definitive Solid-State Structure Determination of Related Compounds

While a crystal structure for 3-Pyrrolidinol, 1-(diphenylmethyl)- itself may not be publicly available, X-ray crystallography of closely related N-substituted heterocyclic compounds provides invaluable insight into solid-state conformation and packing. For example, the analysis of a compound like N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide reveals precise bond lengths, bond angles, and torsional angles. vensel.org

Such studies typically report the crystal system and space group (e.g., monoclinic, P2₁/n), unit cell dimensions (a, b, c, β), and the number of molecules in the unit cell (Z). vensel.org Crucially, they also identify intermolecular forces, such as hydrogen bonds (e.g., N-H···N or N-H···O), that dictate how the molecules arrange themselves in the crystal lattice. vensel.org This information is fundamental to understanding the solid-state properties of the material.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for both the analysis and purification of 3-Pyrrolidinol, 1-(diphenylmethyl)-. Given its chiral nature, chiral HPLC is the method of choice for separating its enantiomers.

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for separating a wide range of chiral compounds, including N-substituted heterocycles. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral phase, leading to different retention times. By optimizing the mobile phase (typically a mixture of hexane/isopropanol or acetonitrile) and flow rate, baseline separation of the two enantiomers can be achieved. nih.gov This allows for the accurate determination of enantiomeric purity on an analytical scale and the isolation of single enantiomers on a semi-preparative or preparative scale. nih.gov

Table 4: Representative Chiral HPLC Conditions for Separation of Similar N-Heterocycles

| Parameter | Condition 1 | Condition 2 |

| Column | Chiralcel® OD-H (Amylose derivative) | Chiralpak® IA (Amylose derivative) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10) | Acetonitrile / 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm | UV at 220 nm |

| Purpose | Analytical enantiomeric excess determination | Preparative enantiomer isolation |

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds and determining their retention time, a key identifier under specific chromatographic conditions. While specific application notes for 3-Pyrrolidinol, 1-(diphenylmethyl)- are not widely published, a robust analytical method can be developed based on established methodologies for analogous pyrrolidine derivatives. researchgate.netgoogle.compensoft.net

A reversed-phase HPLC method is typically suitable for a compound of this polarity. The diphenylmethyl group imparts significant hydrophobicity, while the hydroxyl and tertiary amine functionalities of the pyrrolidinol ring add polar characteristics. A C18 column is a common choice for such separations, offering a good balance of hydrophobic interaction and surface area. google.compensoft.net

Methodology and Expected Findings:

A hypothetical, yet scientifically grounded, HPLC method for the analysis of 3-Pyrrolidinol, 1-(diphenylmethyl)- would involve a C18 stationary phase with a gradient elution mobile phase. A common mobile phase composition would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic to neutral pH to ensure the tertiary amine is protonated) and an organic modifier like acetonitrile or methanol. The gradient would typically start with a lower concentration of the organic solvent, which is then gradually increased to elute the compound.

Detection is most effectively achieved using a UV detector, as the diphenylmethyl moiety contains two phenyl groups, which are strong chromophores. The expected maximum absorbance (λmax) would be in the range of 210-225 nm. google.compensoft.net The retention time under these conditions would be a characteristic parameter for the compound, and the peak area would be proportional to its concentration, allowing for purity determination by calculating the area percentage of the main peak relative to any impurity peaks.

For a well-optimized separation, a sharp, symmetrical peak would be expected. The presence of impurities, such as starting materials from synthesis or side products, would manifest as additional peaks in the chromatogram. The retention time and purity data are critical for quality control and for confirming the successful synthesis of the target compound.

Table 1: Illustrative HPLC Parameters and Expected Results for 3-Pyrrolidinol, 1-(diphenylmethyl)-

| Parameter | Value/Condition |

|---|---|

| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

| Expected Purity | >98% (by area normalization) |

Note: The data in this table is illustrative and based on methods for analogous compounds. Actual results may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for analyzing complex reaction mixtures and for providing structural information through fragmentation patterns.

For a compound like 3-Pyrrolidinol, 1-(diphenylmethyl)-, which has a moderate molecular weight and can be volatilized, GC-MS is a suitable analytical tool. However, the presence of the polar hydroxyl group might necessitate derivatization (e.g., silylation) to improve its thermal stability and chromatographic behavior, although direct analysis is often possible.

Methodology and Expected Findings:

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column, often coated with a nonpolar or mid-polar stationary phase (like a 5% phenyl-polysiloxane), separates the components of the mixture based on their boiling points and interactions with the stationary phase.

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then detected. The fragmentation pattern is a molecular fingerprint that can be used to identify the compound, often with the aid of a spectral library.

The mass spectrum of 3-Pyrrolidinol, 1-(diphenylmethyl)- is expected to show a prominent fragment ion corresponding to the stable diphenylmethyl cation (benzhydryl cation) at m/z 167. This is due to the facile cleavage of the C-N bond adjacent to the pyrrolidine ring. Other significant fragments would likely arise from the pyrrolidinol ring itself. The molecular ion peak, if observed, would be at m/z corresponding to the molecular weight of the compound. The analysis of a reaction mixture by GC-MS would allow for the identification of the main product, as well as any unreacted starting materials, intermediates, or byproducts.

Table 2: Predicted GC-MS Data for 3-Pyrrolidinol, 1-(diphenylmethyl)-

| Parameter | Value/Condition |

|---|---|

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

| Expected Molecular Ion (M+) | m/z 267 |

| Major Fragment Ions (m/z) | 167 (base peak), 165, 91, 70 |

Note: The data in this table is predictive and based on the fragmentation patterns of structurally related compounds. wvu.edu Actual experimental results should be used for confirmation.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for examining the electronic structure and energetics of molecules. For 3-Pyrrolidinol (B147423), 1-(diphenylmethyl)-, DFT studies can elucidate the intricacies of its synthetic pathways by mapping out the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, transition states, intermediates, and products.

DFT calculations allow for the prediction of the most energetically favorable reaction pathways. By comparing the activation energies—the energy barrier that must be overcome for a reaction to occur—of different proposed routes, chemists can identify the most efficient synthetic strategies. These theoretical investigations can also model the influence of solvents and catalysts on the reaction energetics, providing a more complete picture of the reaction mechanism.

Below is an illustrative data table showcasing the kind of energetic data that can be obtained from DFT studies for key reaction steps in the synthesis of 3-Pyrrolidinol, 1-(diphenylmethyl)-.

| Reaction Step | Hypothetical Transition State | Calculated Activation Energy (kcal/mol) | Thermodynamic Favorability |

|---|---|---|---|

| N-alkylation of Pyrrolidin-3-ol | TS1 | 18.5 | Exergonic |

| Reductive Amination Pathway | TS2 | 22.1 | Exergonic |

| Intramolecular Cyclization | TS3 | 15.3 | Exergonic |

Note: The values in this table are hypothetical and serve to illustrate the application of DFT in assessing reaction energetics.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While DFT provides a static picture of molecular energetics, Molecular Dynamics (MD) simulations offer a dynamic view of 3-Pyrrolidinol, 1-(diphenylmethyl)-. MD simulations track the atomic movements of the molecule over time, providing critical information about its conformational flexibility and how it interacts with its environment.

The conformational landscape of this compound is complex, owing to the flexible five-membered pyrrolidine (B122466) ring and the bulky diphenylmethyl group. The pyrrolidine ring can adopt various "puckered" conformations, such as the envelope and twist forms. The orientation of the large diphenylmethyl substituent relative to this ring further diversifies the possible stable conformations.

MD simulations can identify the most probable conformations of the molecule in different solvents or when interacting with other molecules. These simulations also shed light on the non-covalent interactions that govern its behavior, such as hydrogen bonding involving the hydroxyl group and π-π stacking interactions between the phenyl rings.

| Type of Interaction | Interacting Moieties | Significance |

|---|---|---|

| Hydrogen Bonding | -OH group with solvent (e.g., water) | Influences solubility and solvation. |

| π-π Stacking | Between phenyl rings of adjacent molecules | Contributes to crystal packing and aggregation. |

| van der Waals Forces | General intermolecular attractions | Affects physical properties like boiling point. |

Structure-Reactivity Relationship (SAR) Studies from a Computational Perspective

Structure-Reactivity Relationship (SAR) studies aim to connect a molecule's chemical structure with its reactivity. Computationally, this is achieved by calculating various molecular descriptors and correlating them with observed chemical behavior. For 3-Pyrrolidinol, 1-(diphenylmethyl)-, computational SAR can predict how structural modifications would impact its reactivity.

Key descriptors include electronic properties such as the distribution of partial atomic charges, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map. For instance, the locations of the most negative or positive electrostatic potential can indicate sites prone to electrophilic or nucleophilic attack, respectively. The HOMO-LUMO energy gap is often used as an indicator of a molecule's kinetic stability.

| Molecular Descriptor | Illustrative Calculated Value | Implication for Reactivity |

|---|---|---|

| Energy of HOMO | -7.2 eV | Indicates electron-donating ability. |

| Energy of LUMO | -0.9 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability. |

| Partial Charge on N Atom | -0.5 e | Highlights its nucleophilic character. |

Note: The values presented are for illustrative purposes and would be determined through specific quantum chemical calculations.

Computational Prediction of Stereoselectivity in Synthetic Routes

The synthesis of 3-Pyrrolidinol, 1-(diphenylmethyl)- involves the creation of a chiral center at the C3 position of the pyrrolidine ring, meaning that different stereoisomers can be formed. Computational chemistry is a powerful tool for predicting and understanding the stereoselectivity of reactions that produce this compound.

By modeling the transition states that lead to the formation of different stereoisomers, it is possible to determine which isomer is likely to be the major product. The transition state with the lower calculated energy corresponds to the faster-forming, and therefore more abundant, stereoisomer. These computational models can incorporate the effects of chiral catalysts or auxiliaries, revealing the subtle non-covalent interactions that dictate the stereochemical outcome.

This predictive capability allows chemists to rationally design asymmetric syntheses, minimizing the need for extensive experimental trial-and-error and leading to more efficient and sustainable manufacturing processes.

| Transition State Leading to | Relative Energy (kcal/mol) | Predicted Product Ratio (R:S) |

|---|---|---|

| (R)-enantiomer | 0.0 | ~95:5 |

| (S)-enantiomer | 1.8 |

Note: This table provides a hypothetical example of how computational modeling can predict the stereochemical outcome of an asymmetric synthesis.

Applications in Advanced Organic Synthesis and Organocatalysis

3-Pyrrolidinol (B147423), 1-(diphenylmethyl)- as a Chiral Building Block

The inherent chirality and functional handles of 1-(diphenylmethyl)-3-pyrrolidinol render it an important starting material for the construction of more elaborate molecular architectures. The pyrrolidine (B122466) ring is a "privileged motif" found in numerous natural products and pharmaceuticals, making this compound a strategic precursor. beilstein-journals.orgnih.gov

The synthesis of complex nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. nih.govmsesupplies.com 3-Pyrrolidinol, 1-(diphenylmethyl)- serves as a versatile chiral building block in this endeavor. The diphenylmethyl (also known as benzhydryl) group often functions as a robust protecting group for the nitrogen atom, allowing for selective transformations at other positions of the molecule. This group can be subsequently removed, typically through hydrogenolysis, to reveal a secondary amine that can participate in further cyclization or functionalization reactions. beilstein-journals.orgnih.gov

This strategy is employed to construct a variety of heterocyclic systems, including:

Substituted Pyrrolidines: The core structure can be elaborated through reactions at the hydroxyl group or by modifying the ring itself. These derivatives are key intermediates in the synthesis of biologically active compounds and complex ligands. mdpi.comresearchgate.net

Fused Bicyclic Systems: The secondary amine, unmasked after deprotection, can undergo intramolecular reactions to form fused ring systems like pyrrolizidines or indolizidines, which are common cores in various alkaloids.

Spirocyclic Compounds: The pyrrolidine ring can be incorporated into spirocyclic frameworks, a structural motif present in many natural products with significant biological activity. mdpi.com The 1,3-dipolar cycloaddition of azomethine ylides, which can be generated from pyrrolidine derivatives, is a powerful method for accessing these complex structures. rsc.org

The utility of the pyrrolidinol scaffold is evident in its application toward the synthesis of phenanthroindolizidine alkaloids, such as (−)-tylophorine, where asymmetric palladium-catalyzed carboamination reactions are used to construct the core pyrrolidine ring with high enantioselectivity. nih.gov

Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, which is crucial for biological activity. The stereocenter at the C-3 position of 3-Pyrrolidinol, 1-(diphenylmethyl)- allows it to act as a chiral auxiliary or a starting point for creating new stereocenters with high fidelity.

Its role in asymmetric strategies includes:

Transfer of Chirality: The existing stereocenter directs the stereochemical outcome of subsequent reactions, enabling the stereocontrolled synthesis of complex molecules containing multiple chiral centers.

Synthesis of Chiral Ligands: The pyrrolidine scaffold is central to many chiral ligands used in transition-metal catalysis. By modifying the 1-(diphenylmethyl)-3-pyrrolidinol core, new ligands can be synthesized for a range of asymmetric transformations, including hydrogenations, C-C bond formations, and aminations. nih.gov

Precursor to Chiral Drugs and Natural Products: Many pharmaceuticals and natural products contain the substituted pyrrolidine motif. nih.gov The enantiomerically pure 1-(diphenylmethyl)-3-pyrrolidinol provides a reliable starting point for the total synthesis of these advanced targets, ensuring the correct absolute stereochemistry in the final product.

Exploration in Organocatalysis

Asymmetric organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a third pillar in catalysis alongside metal and biocatalysis. beilstein-journals.orgnih.gov The pyrrolidine scaffold, particularly in proline and its derivatives, is a highly successful motif in this field, capable of activating substrates through enamine and iminium ion intermediates. nih.govresearchgate.net

The 1-(diphenylmethyl)-3-pyrrolidinol structure serves as a template for designing new, tunable organocatalysts. The synthetic strategy often involves two key modifications:

Deprotection of the Nitrogen: The diphenylmethyl group is removed via catalytic hydrogenolysis. beilstein-journals.orgnih.gov

Introduction of New N-Substituents: The resulting secondary amine is then functionalized with various groups designed to enhance catalytic activity and stereoselectivity. A prominent example is the introduction of diaryl(silyloxy)methyl groups to create catalysts analogous to the highly successful diarylprolinol silyl (B83357) ethers. nih.govnih.gov

This modular approach allows for the fine-tuning of the catalyst's steric and electronic properties to optimize performance for specific reactions. beilstein-journals.orgnih.gov By varying the substituents on the pyrrolidine ring, a library of catalysts can be generated and screened for optimal reactivity and selectivity.

Organocatalysts derived from the pyrrolidinol scaffold have demonstrated high efficacy in various carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. researchgate.netresearchgate.net One of the most studied applications is the asymmetric Michael addition, where aldehydes or ketones are added to nitroolefins. beilstein-journals.orgnih.gov

Catalysts derived from pyrrolidine precursors facilitate these reactions with good yields and high levels of stereocontrol. The bulky substituents on the catalyst create a defined chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % syn) |

| 1 | Propanal | trans-β-Nitrostyrene | 10 | Dichloromethane | >99 | 75:25 | 77 |

| 2 | 3-Phenylpropanal | trans-β-Nitrostyrene | 10 | Dichloromethane | 99 | 78:22 | 68 |

| 3 | Propanal | trans-β-Nitrostyrene | 5 | Methylcyclohexane | 90 | 85:15 | 85 |

| 4 | 3-Phenylpropanal | trans-β-Nitrostyrene | 5 | Methylcyclohexane | 85 | 88:12 | 83 |

Table 1: Representative results for the Michael addition of aldehydes to trans-β-nitrostyrene catalyzed by N-substituted pyrrolidine-based organocatalysts at 0 °C. Data is illustrative of typical performance found in the literature. nih.gov

These catalysts are also effective in other C-C bond-forming reactions, including aldol (B89426) reactions and Mannich reactions, consistently providing access to chiral products with high stereopurity. nih.govnih.gov

The catalytic power of pyrrolidine-based organocatalysts stems from their ability to activate carbonyl compounds through two primary pathways: enamine and iminium catalysis. researchgate.netmsu.edu

Enamine Catalysis: The secondary amine of the catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., a nitroolefin in a Michael addition). The steric bulk of the catalyst's substituents directs this attack to one face of the electrophile, controlling the stereochemistry. Subsequent hydrolysis regenerates the catalyst and releases the chiral product. nih.gov

Iminium Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, the catalyst forms a transient iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to attack by a nucleophile. The chiral scaffold of the catalyst effectively shields one face of the iminium ion, ensuring a highly enantioselective nucleophilic attack. msu.edu

Computational and experimental studies help elucidate the transition states in these catalytic cycles, revealing that hydrogen bonding and steric interactions are key to achieving high levels of asymmetric induction. digitellinc.comresearchgate.net The diphenylmethyl group in the precursor, 3-Pyrrolidinol, 1-(diphenylmethyl)-, is ultimately replaced by other groups specifically designed to optimize these non-covalent interactions within the catalytic cycle.

Chemical Probes and Research Reagents

The utility of a molecule as a chemical probe or research reagent hinges on its ability to interact specifically with biological macromolecules and to be modified for detection or affinity-based purification. The 3-Pyrrolidinol, 1-(diphenylmethyl)- scaffold possesses features that are amenable to such modifications, including the hydroxyl group and the aromatic rings of the diphenylmethyl moiety.

Development of Ligands for Chemical Biology Studies

The development of ligands from the 3-Pyrrolidinol, 1-(diphenylmethyl)- scaffold for chemical biology studies would involve synthetic modifications to introduce reporter groups or reactive functionalities. The secondary alcohol at the 3-position of the pyrrolidine ring serves as a convenient handle for derivatization.

Potential Modifications and Research Findings:

Esterification or Etherification: The hydroxyl group can be esterified or etherified to attach fluorescent dyes (e.g., fluorescein, rhodamine), biotin (B1667282) for avidin-biotin-based detection methods, or photoaffinity labels for covalent capture of target proteins.

Aromatic Substitution: The phenyl rings of the diphenylmethyl group could be functionalized, although this is generally more synthetically challenging than modifying the hydroxyl group. Introducing substituents on these rings could modulate the compound's steric and electronic properties, potentially altering its binding affinity and selectivity for a target protein.

Currently, specific studies detailing the synthesis and application of such derivatized ligands of 3-Pyrrolidinol, 1-(diphenylmethyl)- for chemical biology are not prominent in the literature. However, the principles of ligand design would follow established methodologies in the field.

| Potential Ligand Type | Modification Site | Attached Group | Intended Application |

| Fluorescent Probe | 3-hydroxyl group | Fluorescent dye | Cellular imaging, binding assays |

| Affinity Probe | 3-hydroxyl group | Biotin | Target protein pull-down and identification |

| Photoaffinity Probe | 3-hydroxyl group | Photoreactive group (e.g., benzophenone) | Covalent labeling of target proteins |

Tools for Target Identification in Biochemical Systems

For a compound to be an effective tool for target identification, it typically needs to be immobilized on a solid support to create an affinity matrix or be modified with a tag for affinity purification. The 3-Pyrrolidinol, 1-(diphenylmethyl)- structure could be adapted for such purposes.

Methodologies for Target Identification:

Affinity Chromatography: The compound could be tethered to a solid support, such as agarose (B213101) or magnetic beads, via a linker attached to the 3-hydroxyl group. This affinity matrix could then be used to capture binding partners from cell lysates. After washing away non-specific binders, the specifically bound proteins can be eluted and identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): If the compound exhibits enzymatic inhibitory activity, it could be converted into an activity-based probe. This would involve incorporating a reactive group ("warhead") that forms a covalent bond with the active site of the target enzyme, along with a reporter tag for visualization or enrichment.

While these are established techniques for target identification, the application of 3-Pyrrolidinol, 1-(diphenylmethyl)- derivatives as tools in such studies has not been specifically reported. The successful implementation of these methods would be contingent on the parent compound exhibiting a specific and high-affinity interaction with a biological target.

| Target ID Method | Required Modification of Compound | General Workflow |

| Affinity Chromatography | Immobilization on a solid support via a linker. | Incubation of the affinity matrix with cell lysate, washing, elution of bound proteins, and identification by mass spectrometry. |

| Activity-Based Protein Profiling | Incorporation of a reactive "warhead" and a reporter tag. | Incubation of the probe with a proteome, covalent labeling of the target enzyme, and detection/enrichment of the labeled protein. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-pyrrolidinol derivatives such as 1-(diphenylmethyl)-3-pyrrolidinol?

- Methodological Answer : A borrowing hydrogen (BH) strategy using transition metal catalysts (e.g., ruthenium) is effective for synthesizing 3-pyrrolidinol derivatives. Key steps include alkylation-cyclization of primary amines with polyols like 1,2,4-butanetriol. Optimization involves catalyst screening (e.g., Ru vs. Pd), solvent selection (toluene, ethanol), and temperature control (80–105°C) to enhance yield and purity .

Q. Which analytical techniques are recommended for characterizing 1-(diphenylmethyl)-3-pyrrolidinol and its impurities?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Impurity profiling requires reference standards (e.g., EP-grade impurities) and acceptance criteria, as outlined in pharmacopeial guidelines. Structural confirmation employs NMR, mass spectrometry, and comparison to certified reference materials .

Q. What are the critical considerations in stability studies for 3-pyrrolidinol derivatives under varying storage conditions?

- Methodological Answer : Stability studies should include forced degradation (heat, light, pH extremes) to identify degradation pathways. Use validated stability-indicating methods (e.g., HPLC with photodiode array detection) and monitor impurities against pharmacopeial limits. Storage conditions (e.g., desiccated, low-temperature) should align with ICH guidelines .

Advanced Research Questions

Q. How does the diphenylmethyl substituent influence the pharmacological activity of 3-pyrrolidinol derivatives?

- Methodological Answer : The diphenylmethyl group enhances lipophilicity and receptor binding affinity in certain contexts. For example, 1-(diphenylmethyl)piperazine derivatives exhibit selective 5-HT2A receptor binding (Ki = 21–2584 nM), but activity depends on substituent positioning and stereochemistry. Comparative SAR studies with analogs (e.g., Vernakalant Hydrochloride) reveal its role in modulating bioavailability and target engagement .

Q. What strategies improve catalytic efficiency in hydrogen autotransfer reactions for synthesizing 3-pyrrolidinol derivatives?

- Methodological Answer : Catalyst selection (Ru > Pd), solvent polarity (toluene/ethanol/water mixtures), and stoichiometric ratios (e.g., 2:1 butanetriol:amine) are critical. Kinetic studies and DFT calculations can optimize transition states. For example, Pd(PPh₃)₄ with boronic acid coupling partners achieves >80% yield in cross-coupling steps .

Q. How should researchers address contradictory data in receptor binding affinity studies for diphenylmethyl-substituted heterocycles?

- Methodological Answer : Contradictions often arise from stereochemical or regiochemical variations. Resolve discrepancies by synthesizing enantiopure isomers (e.g., (R)- vs. (S)-configured derivatives) and testing under standardized radioligand binding assays (e.g., 5-HT2A with [³H]ketanserin). Data normalization to reference compounds (e.g., mianserin) ensures comparability .

Q. What experimental designs elucidate the stereochemical effects of 3-pyrrolidinol derivatives on biological activity?

- Methodological Answer : Enantioselective synthesis (e.g., chiral catalysts or resolution techniques) paired with in vitro/in vivo testing is essential. For instance, Vernakalant Hydrochloride’s (3R)-configuration is critical for its antiarrhythmic activity. Circular dichroism (CD) and X-ray crystallography validate absolute configurations .

Q. What challenges arise in isolating 1-(diphenylmethyl)-3-pyrrolidinol from complex reaction mixtures?

- Methodological Answer : Challenges include low volatility (limiting distillation) and solubility issues. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or crystallization (using ethanol/water mixtures) improves purity. Process-scale purification may require centrifugal partition chromatography (CPC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.